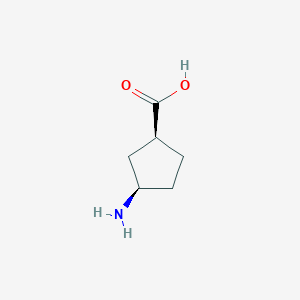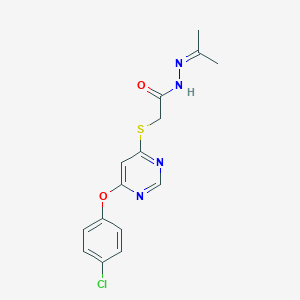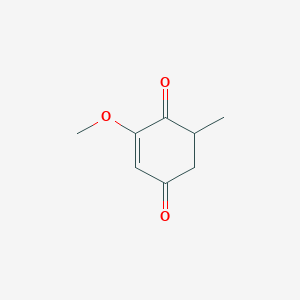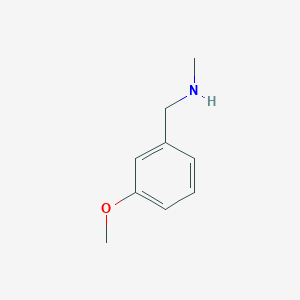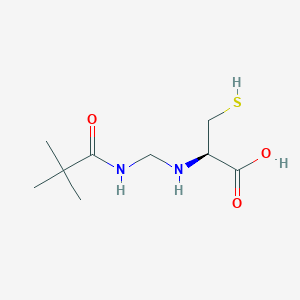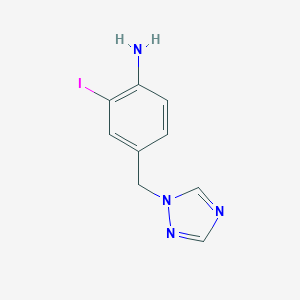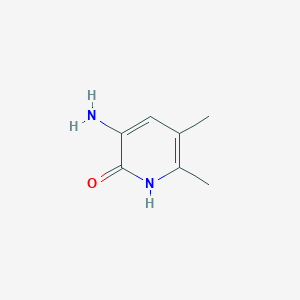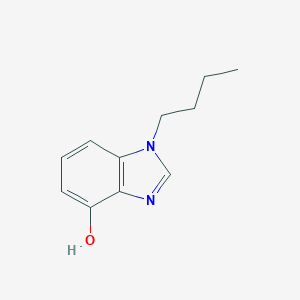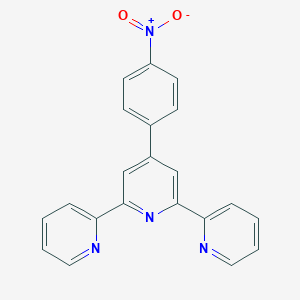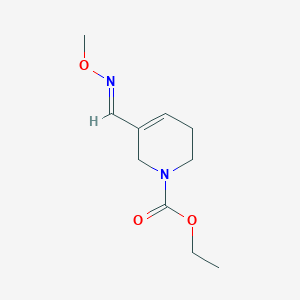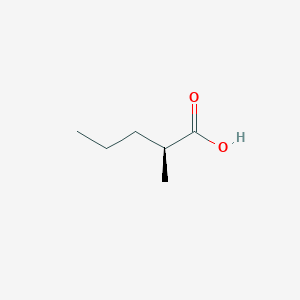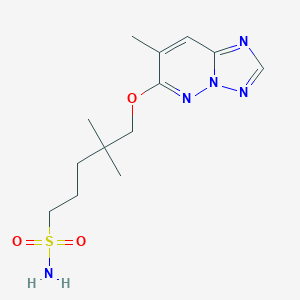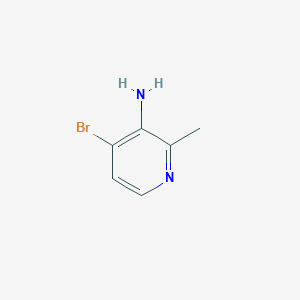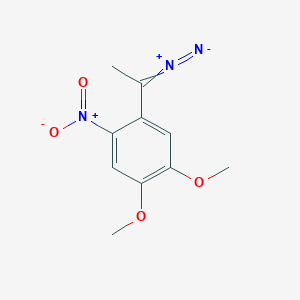
1-(4,5-Dimethoxy-2-nitrophenyl)diazoethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dimethoxy-2-nitrophenyl)diazoethane, commonly known as DDN, is a diazo compound that has been widely used in scientific research. It is a yellow to orange crystalline powder that is highly sensitive to light, heat, and shock. DDN is a versatile compound that can be used in a variety of applications, including organic synthesis, photochemistry, and biochemistry.
Mecanismo De Acción
The mechanism of action of DDN is complex and not fully understood. DDN is a highly reactive compound that can undergo a variety of reactions, including cycloadditions, eliminations, and rearrangements. The exact mechanism by which DDN reacts with other compounds depends on the specific reaction conditions and the nature of the other compound involved.
Efectos Bioquímicos Y Fisiológicos
DDN has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly toxic and can cause skin irritation and respiratory problems if inhaled. DDN should be handled with care and used only in a well-ventilated laboratory setting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DDN in lab experiments is its versatility. DDN can be used to synthesize a wide variety of organic compounds, and its highly reactive nature makes it useful in a variety of reactions. However, DDN is also highly sensitive to light, heat, and shock, which can make it difficult to handle in a laboratory setting. Careful handling and storage are essential to ensure the stability of DDN.
Direcciones Futuras
There are many potential future directions for research involving DDN. One area of interest is the development of new methods for synthesizing DDN and related compounds. Another area of interest is the use of DDN in the synthesis of novel organic compounds with potential applications in medicine, materials science, and other fields. Finally, further research is needed to better understand the mechanism of action of DDN and its potential biochemical and physiological effects.
Métodos De Síntesis
DDN can be synthesized using a variety of methods, including the reaction of 4,5-dimethoxy-2-nitroaniline with diazomethane. The reaction is typically carried out in anhydrous ether or dichloromethane, and the resulting product is purified using column chromatography. Other methods for synthesizing DDN include the reaction of 4,5-dimethoxy-2-nitrophenol with diazomethane and the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with diazomethane.
Aplicaciones Científicas De Investigación
DDN has been used extensively in scientific research, particularly in the field of organic synthesis. It is a versatile compound that can be used to synthesize a variety of organic compounds, including diazo compounds, azo compounds, and nitroso compounds. DDN has also been used in photochemistry, where it is used to generate highly reactive intermediates that can be used in a variety of reactions.
Propiedades
Número CAS |
154140-56-4 |
|---|---|
Nombre del producto |
1-(4,5-Dimethoxy-2-nitrophenyl)diazoethane |
Fórmula molecular |
C10H11N3O4 |
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
1-(1-diazoethyl)-4,5-dimethoxy-2-nitrobenzene |
InChI |
InChI=1S/C10H11N3O4/c1-6(12-11)7-4-9(16-2)10(17-3)5-8(7)13(14)15/h4-5H,1-3H3 |
Clave InChI |
YGTNHTPZQUQMKP-UHFFFAOYSA-N |
SMILES |
CC(=[N+]=[N-])C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
SMILES canónico |
CC(=[N+]=[N-])C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Otros números CAS |
116271-29-5 |
Sinónimos |
1-(4,5-dimethoxy-2-nitrophenyl)diazoethane DMNPE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



